molecular formula C18H20N2O5 B6539039 N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide CAS No. 1060229-86-8

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide

Cat. No.: B6539039
CAS No.: 1060229-86-8
M. Wt: 344.4 g/mol
InChI Key: LFQRCBJFIDSJQE-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzamide core substituted with carbamoylmethyl and trimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide typically involves multiple steps. One common method includes the N-alkylation of a precursor compound with ethyl bromoacetate in the presence of a strong base, followed by the treatment of the intermediate product with ammonia . This method ensures the formation of the desired benzamide structure with the necessary substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography with ethyl acetate-hexane mixtures can be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed .

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s effects on dopamine, serotonin, and acetylcholine receptors have been studied, revealing its potential to alter neurotransmitter levels and receptor densities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(carbamoylmethyl)phenyl]-2,3,4-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxy substitution pattern, in particular, may enhance its interaction with molecular targets and improve its solubility and stability.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-14-9-8-13(16(24-2)17(14)25-3)18(22)20-12-6-4-11(5-7-12)10-15(19)21/h4-9H,10H2,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRCBJFIDSJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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